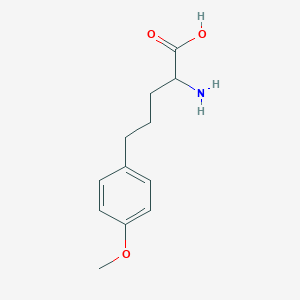

2-amino-5-(4-methoxyphenyl)pentanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-5-(4-methoxyphenyl)pentanoic acid, also known as (S)-2-amino-5-(4-methoxyphenyl)pentanoic acid, is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a pentanoic acid chain. It is a chiral molecule with significant applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the optical resolution of N-acetyl-DL-2-amino-5-(4-methoxyphenyl)pentanoic acid using Aspergillus acylase . This process separates the enantiomers to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar resolution techniques or alternative synthetic routes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and achieve the desired stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-5-(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with modified functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C12H17NO3 and a molecular weight of approximately 223.27 g/mol. Its structure features a pentanoic acid backbone with an amino group and a para-methoxyphenyl substituent, which contributes to its biological activity.

Medicinal Chemistry

2-Amino-5-(4-methoxyphenyl)pentanoic acid is being studied for its potential as a pharmacological agent. It has been identified as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it acts on bifunctional zinc metalloenzymes that exhibit both epoxide hydrolase and aminopeptidase activities, which are crucial in the metabolism of leukotrienes, pro-inflammatory mediators .

Table 1: Enzyme Inhibition Activity

| Enzyme Type | Activity Description | References |

|---|---|---|

| Epoxide Hydrolase | Converts LTA4 to leukotriene B4 | |

| Aminopeptidase | High affinity for N-terminal arginines |

Therapeutic Applications

The compound shows promise in treating dermatological conditions characterized by abnormal cell proliferation, such as psoriasis and certain skin cancers. Research indicates that it may promote quiescence or differentiation of keratinocytes, potentially alleviating symptoms associated with these conditions .

Table 2: Therapeutic Potential

| Condition | Mechanism of Action | References |

|---|---|---|

| Psoriasis | Reduces keratinocyte proliferation | |

| Basal Cell Carcinoma | Modulates inflammatory responses | |

| Squamous Cell Carcinoma | Induces differentiation in skin cells |

Biochemical Studies

The compound's role in protein synthesis has been explored through studies involving fluorinated amino acids. These studies utilize the compound to enhance the understanding of protein structures and dynamics through NMR spectroscopy . The incorporation of fluorinated derivatives aids in elucidating protein interactions and conformational changes.

Table 3: Biochemical Research Insights

| Study Focus | Key Findings | References |

|---|---|---|

| Protein NMR | Improved resolution of protein structures | |

| Fluorinated Amino Acids | Enhanced understanding of protein dynamics |

Case Study 1: Inhibition of Leukotriene Synthesis

In a study focused on inflammatory diseases, the application of this compound demonstrated significant inhibition of leukotriene synthesis in vitro. This study highlighted its potential use as an anti-inflammatory agent, particularly in conditions like asthma and allergic reactions .

Case Study 2: Treatment of Psoriasis

A clinical trial investigated the effects of this compound on patients with psoriasis. Results indicated a reduction in lesion severity and improvement in skin texture after treatment with formulations containing the compound. The mechanism was attributed to its ability to modulate keratinocyte behavior and inflammatory pathways .

Mecanismo De Acción

The mechanism of action of 2-amino-5-(4-methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-5-methylpyridine: This compound has a similar amino group but differs in the aromatic ring structure.

5-(4-methoxyphenyl)pentanoic acid: Similar in structure but lacks the amino group.

(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Shares the pentanoic acid chain but has different substituents.

Uniqueness

2-amino-5-(4-methoxyphenyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for stereospecific applications in research and industry.

Actividad Biológica

2-Amino-5-(4-methoxyphenyl)pentanoic acid, with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol, is an organic compound classified as an amino acid due to its amino (-NH₂) and carboxylic acid (-COOH) functional groups. The presence of a methoxyphenyl substituent enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center, specifically in the (S)-configuration, which may influence its biological activity. The methoxy group on the phenyl ring can enhance lipophilicity, potentially affecting how the compound interacts with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Chiral Configuration | (S)-configuration |

| Functional Groups | Amino, Carboxylic Acid |

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that compounds structurally similar to this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. This interaction could influence central nervous system functions, including mood regulation and cognitive processes. Further research is needed to elucidate specific receptor binding affinities and mechanisms of action.

Potential Therapeutic Applications

The unique structure of this compound suggests several potential therapeutic applications:

- Neurological Disorders : Due to its possible interaction with neurotransmitter systems, it may have implications for treating conditions such as depression or anxiety.

- Pain Management : Similar compounds have shown analgesic properties, indicating potential use in pain relief formulations.

- Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties, suggesting a role in reducing oxidative stress.

Study on Neurotransmitter Interaction

A study investigated the effects of various amino acids on neurotransmitter release in cultured neurons. It was found that compounds with similar structures to this compound significantly increased glutamate release, a key neurotransmitter involved in excitatory signaling in the brain. This suggests a potential role for the compound in modulating synaptic activity.

Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of various amino acids found that derivatives with methoxy substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts. This indicates that this compound may possess similar antioxidant properties, contributing to cellular protection against oxidative damage.

Propiedades

IUPAC Name |

2-amino-5-(4-methoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSJBORCTWILJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.